molecular formula C8H18N2 B11760043 [Amino(cyclopropyl)methyl]diethylamine

[Amino(cyclopropyl)methyl]diethylamine

Cat. No.: B11760043
M. Wt: 142.24 g/mol
InChI Key: KIFKSSUEKIHTST-UHFFFAOYSA-N
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Description

[Amino(cyclopropyl)methyl]diethylamine is an organic compound that features a cyclopropyl group attached to a methylamine moiety, which is further substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(cyclopropyl)methyl]diethylamine typically involves the reaction of cyclopropylmethylamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

[Amino(cyclopropyl)methyl]diethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of aminated cyclopropyl derivatives. For instance, aminated (cyclopropylmethyl)phosphonates were synthesized and screened for biological activity against pancreatic cancer cells. The results indicated that compounds with an amino group integrated into the cyclopropyl framework exhibited enhanced activity, particularly diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate, which showed significant inhibition at low micromolar concentrations (IC50 ≈ 45 µM) .

Compound NameIC50 (µM)Activity Description
Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate45Potent inhibitor of pancreatic cancer cell proliferation
Diethyl ((1-propylcyclopropyl)methyl)phosphonateModerateDisplayed moderate efficacy against cancer cells

Neurotransmitter Modulation

Compounds similar to [Amino(cyclopropyl)methyl]diethylamine have been investigated for their effects on neurotransmitter systems. These studies suggest potential roles as selective agonists for serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control .

Synthesis of Pharmaceutical Intermediates

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for straightforward modifications that can lead to the development of new therapeutic agents .

Development of Antibacterial Agents

The compound has also been explored in the synthesis of antibacterial drugs. Cyclopropylamines are known precursors in the synthesis of antibiotics such as ciprofloxacin and enrofloxacin, showcasing their importance in developing new antimicrobial therapies .

Case Study 1: Anticancer Compound Development

In a recent study, researchers synthesized a series of aminated cyclopropylmethylphosphonates and evaluated their biological activities against pancreatic cancer cell lines. The study concluded that introducing an amino group significantly enhanced the anticancer properties of these compounds, paving the way for further in vivo studies to evaluate their efficacy against other cancer types .

Case Study 2: Neurotransmitter Agonists

Another investigation focused on designing N-substituted cyclopropylmethylamines as selective agonists for serotonin receptors. The study demonstrated that specific modifications to the cyclopropyl structure could lead to compounds with improved selectivity and potency, highlighting the compound's potential in treating mood disorders .

Mechanism of Action

The mechanism of action of [Amino(cyclopropyl)methyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent modulation of biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Shares the cyclopropyl and methylamine moieties but lacks the diethyl substitution.

    Diethylamine: Contains the diethylamine group but lacks the cyclopropyl and methylamine components.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the methylamine and diethylamine components.

Uniqueness

[Amino(cyclopropyl)methyl]diethylamine is unique due to the combination of its cyclopropyl, methylamine, and diethylamine groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-cyclopropyl-N',N'-diethylmethanediamine

InChI

InChI=1S/C8H18N2/c1-3-10(4-2)8(9)7-5-6-7/h7-8H,3-6,9H2,1-2H3

InChI Key

KIFKSSUEKIHTST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C1CC1)N

Origin of Product

United States

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